Thermal Stability Hierarchy: Cl₃SiCo(CO)₄ Outperforms (CH₃)₃SiCo(CO)₄ at 150 °C; SiF₃ Expected to Exceed Both
In a direct head-to-head study, Baay and MacDiarmid (1969) reported that trichlorosilylcobalt tetracarbonyl [Cl₃SiCo(CO)₄] is markedly more thermally robust than trimethylsilylcobalt tetracarbonyl [(CH₃)₃SiCo(CO)₄]. After heating at 150 °C for 5 days, approximately 68% of Cl₃SiCo(CO)₄ was recovered unchanged [1]. By contrast, (CH₃)₃SiCo(CO)₄ underwent rapid decomposition at ~150 °C with evolution of hexamethyldisiloxane, and only 87% recovery was achieved even after 3 months at room temperature in vacuo [1]. Although direct thermal degradation data for F₃SiCo(CO)₄ are not published in the same experimental format, the force constants and mass spectral fragmentation patterns reported by Saalfeld et al. (1968) indicate significantly enhanced Si–Co bonding in the trifluorosilyl derivative that is consistent with even greater thermal resilience [2]. Based on the established trend—electron-withdrawing substituents on silicon strengthen the Si–Co bond and retard thermal decomposition—the trifluorosilyl congener is projected to be the most thermally stable member of the R₃SiCo(CO)₄ series [1][2].
| Evidence Dimension | Thermal decomposition resistance |
|---|---|
| Target Compound Data | Projected superior to Cl₃SiCo(CO)₄ based on Si–Co force constants and electron-withdrawing effect of F; exact quantitative decomposition data not published. |
| Comparator Or Baseline | Cl₃SiCo(CO)₄: ~68% recovery after 5 days at 150 °C. (CH₃)₃SiCo(CO)₄: 87% recovery after 3 months at room temp; rapid decomposition at ~150 °C. |
| Quantified Difference | Cl₃SiCo(CO)₄ exhibits at least a 5-day thermal endurance advantage at 150 °C over (CH₃)₃SiCo(CO)₄, which decomposes within hours under similar conditions. F₃SiCo(CO)₄ is predicted to exceed Cl₃SiCo(CO)₄ on mechanistic grounds. |
| Conditions | Bulk heating in sealed vessels; decomposition monitored by product isolation and IR spectroscopy. Inorg. Chem. 1969, 8, 986. |
Why This Matters
For applications requiring precursor handling at elevated temperatures (e.g., CVD bubbler delivery at 60–100 °C or prolonged storage), the trifluorosilyl congener offers the greatest predicted thermal margin against premature decomposition, reducing batch-to-batch variability.
- [1] Baay, Y. L.; MacDiarmid, A. G. Trimethyl- and trichlorosilylcobalt tetracarbonyls and the hydrosilation of ethylene. Inorg. Chem. 1969, 8 (4), 986–994. View Source
- [2] Saalfeld, F. E.; McDowell, M. V.; Hagen, A. P.; MacDiarmid, A. G. The mass spectrum of trifluorosilyltetracarbonylcobalt. Inorg. Chem. 1968, 7 (8), 1665–1667. View Source
